1-Heptyl-1H-1,2,3-benzotriazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-heptylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-3-4-5-8-11-16-13-10-7-6-9-12(13)14-15-16/h6-7,9-10H,2-5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDZIFNXDDHTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Reactivity Studies of 1 Heptyl 1h 1,2,3 Benzotriazole
Reaction Mechanisms Involving the Benzotriazole (B28993) Core
The benzotriazole ring is a versatile participant in numerous chemical transformations. Its reactivity is characterized by the stability of the aromatic system contrasted with the potential for the triazole moiety to undergo ring-opening or elimination reactions. A key reaction pathway for 1-substituted benzotriazoles involves the extrusion of molecular nitrogen (N₂).
This elimination, which can be initiated by heat or light, generates a highly reactive 1,3-diradical intermediate. arkat-usa.orgnih.gov The fate of this diradical is diverse and forms the basis for many synthetic applications of benzotriazole derivatives. It can undergo:
Intramolecular cyclization: The diradical can cyclize to form new heterocyclic structures, most notably indole (B1671886) derivatives. arkat-usa.org
Intermolecular reactions: The diradical can be trapped by other molecules in the reaction mixture, such as alkenes or alkynes, leading to cycloaddition products. nih.gov
Reaction with solvent: In the presence of hydrogen-donating solvents, the intermediate may be reduced or undergo substitution. oup.com
Tautomeric Equilibria in 1-Heptyl-1H-1,2,3-benzotriazole Systems
For N-unsubstituted benzotriazole, a dynamic equilibrium exists between two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The 1H-form is known to be the predominant and more stable tautomer in both solution and the gas phase at room temperature. ijariie.comresearchgate.netchemicalbook.com
When a substituent is introduced, such as the heptyl group in this compound, the position of the substituent is fixed on a specific nitrogen atom. The direct alkylation of benzotriazole typically yields a mixture of the 1-alkyl and 2-alkyl isomers. chemicalbook.comnih.gov The ratio of these isomers can be influenced by reaction conditions such as temperature and the nature of the alkylating agent. nih.govpsu.edu In the case of this compound, the heptyl group is covalently bonded to the N-1 position, so it does not exhibit the same proton-transfer tautomerism as the parent compound. However, understanding the relative stability of the 1H and 2H isomers is crucial in its synthesis and characterization. Theoretical studies and experimental data for related N-substituted benzotriazoles consistently show the 1H-isomer to be the more stable form. ijariie.comnih.gov
| Property | 1H-Benzotriazole Tautomer | 2H-Benzotriazole Tautomer | Reference |
| Relative Population | Predominant form (>99% in solution) | Minor component | ijariie.comchemicalbook.com |
| Relative Stability | Generally more stable | Generally less stable | researchgate.netnih.gov |
| Conjugation Effects | Destabilized by ring conjugation | Stabilized by ring conjugation | nih.gov |
Stability and Transformation Pathways of this compound
The stability of this compound is contingent on the conditions to which it is exposed. Under standard temperature and pressure, it is a relatively stable compound. This stability is a hallmark of the benzotriazole family, which is widely used in applications like corrosion inhibition. However, the compound can undergo transformations, primarily through thermal or photochemical pathways.
The principal transformation pathway involves the loss of a dinitrogen molecule (N₂) from the triazole ring, a process common to both thermal and photochemical decomposition. arkat-usa.orgoup.com This cleavage of the N1-N2 and N2-N3 bonds leads to the formation of a reactive diradical intermediate, which subsequently rearranges or reacts to yield more stable products. Studies on various 1-alkylbenzotriazoles show that thermal decomposition can lead to a range of products depending on temperature and reaction time. deepdyve.comrsc.org Similarly, photochemical degradation in aqueous environments has been studied for benzotriazole and its derivatives, showing that they can be transformed by simulated sunlight over time. rsc.org
Elucidation of Photochemical and Thermal Reactivity
The photochemical and thermal reactivity of 1-substituted benzotriazoles has been extensively investigated, providing a clear model for the expected behavior of the 1-heptyl derivative. nih.gov
Photochemical Reactivity: Upon irradiation with UV light (typically around 254 nm), 1-substituted benzotriazoles undergo facile extrusion of N₂. arkat-usa.orgnih.gov This process generates a short-lived, high-energy diradical intermediate in an excited state. oup.com The subsequent reactions are rapid and can be highly specific. A common outcome is intramolecular cyclization. For instance, photolysis of 1-alkenyl-substituted benzotriazoles yields indole derivatives through cyclization of the diradical followed by a hydrogen shift. arkat-usa.org It is proposed that the photochemical loss of nitrogen from benzotriazoles produces an excited-state 1,3-diradical. oup.com
Thermal Reactivity: Thermolysis also promotes the elimination of N₂ to form a diradical intermediate, though it is believed to be in the ground state. oup.com The products of thermolysis can differ from those of photolysis, supporting the theory of different intermediate electronic states. The thermal decomposition of related compounds can yield products such as benzonitriles and other rearranged structures. rsc.org The decomposition temperature and product distribution are dependent on factors like the alkyl chain length and heating rate. nih.gov
| Reaction Type | Conditions | Key Intermediate | Major Product Classes | Reference |
| Photolysis | UV irradiation (e.g., 254 nm) in solvent | Excited-state 1,3-diradical | Indoles, Cycloaddition products | arkat-usa.orgnih.govoup.com |
| Thermolysis | Heating | Ground-state 1,3-diradical | Rearrangement products, Nitriles | oup.comrsc.org |
Pathways of Electrophilic and Nucleophilic Attack on the Benzotriazole Ring
The benzotriazole ring system possesses sites susceptible to both electrophilic and nucleophilic attack, although it is generally considered an electron-rich heterocycle.
Electrophilic Attack: Due to the presence of the fused benzene (B151609) ring, electrophilic substitution reactions (such as nitration or halogenation) are possible. Theoretical and experimental studies on related fused benzotriazole systems have shown that electrophilic attack occurs preferentially on the benzene ring rather than the triazole moiety. acs.orgdtic.mil The directing effects of the triazole ring and the specific positions of attack (e.g., positions 4, 5, 6, or 7) can be predicted using computational models that calculate electron density and frontier molecular orbitals (HOMO/LUMO). researchgate.net
Nucleophilic Attack: The triazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, nucleophilic attack can occur under specific circumstances. For example, in certain activated systems, such as those with strong electron-withdrawing groups, nucleophiles can attack carbon atoms within the heterocyclic ring, sometimes leading to ring-opening and subsequent recyclization into other heterocyclic systems like 1,2,4-triazoles. lookchemmall.com The anion derived from the benzotriazole N-H bond (though not present in the N-1 substituted heptyl derivative) is a potent nucleophile itself and readily attacks electron-deficient species. nih.gov For this compound, nucleophilic attack would more likely target the heptyl chain (e.g., in an SN2 reaction if a leaving group were present) or require significant activation of the aromatic system.
Computational and Theoretical Chemistry of 1 Heptyl 1h 1,2,3 Benzotriazole
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are used to study the electronic structure and properties of molecules. For 1-Heptyl-1H-1,2,3-benzotriazole, these investigations are crucial for understanding its stability, reactivity, and interaction mechanisms at a subatomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jksus.org It has been successfully applied to study benzotriazole (B28993) and its derivatives to calculate various molecular properties. jksus.orgresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can determine optimized molecular geometry, total energies, and the distribution of electron density. researchgate.net
These calculations reveal that the benzotriazole ring is the active center, with the heptyl chain influencing its solubility and spatial orientation. Key calculated parameters include the total energy, dipole moment, and atomic charges, which are essential for understanding the molecule's interaction with other substances, such as metal surfaces. researchgate.nettubitak.gov.tr
Table 1: Exemplary DFT-Calculated Properties for Benzotriazole Derivatives
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | Varies significantly with molecule size. |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | ~3.5 - 4.5 D |
| Heat of Formation (kcal/mol) | The change in enthalpy during the formation of the compound from its constituent elements. | Calculated to assess relative stability. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnih.gov The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. taylorandfrancis.com The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net
For this compound, FMO analysis shows that the HOMO is primarily localized on the benzotriazole ring, indicating this is the site for electrophilic attack. The LUMO is also distributed over the ring system. The long alkyl (heptyl) chain has a minor electronic effect on the frontier orbitals but significantly impacts the molecule's physical properties and its orientation during interactions. A smaller energy gap generally implies higher reactivity, which is a key factor in its function as a corrosion inhibitor. researchgate.netmdpi.com
Table 2: Representative FMO Parameters for Benzotriazole Derivatives
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 5.0 to 6.5 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It helps to identify the regions that are rich or poor in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. uni-muenchen.deresearchgate.net
In this compound, MEP maps show that the most negative potential is concentrated around the nitrogen atoms of the triazole ring. researchgate.net This confirms that the nitrogen atoms are the primary sites for interaction with electron-deficient species, such as metal ions on a corroding surface. The heptyl chain, being largely nonpolar, shows a neutral potential (green). tubitak.gov.tr
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can model its behavior in solution and its interaction with surfaces. researchgate.netnih.gov These simulations provide insights into how the molecule orients itself and binds to a substrate, such as a copper or iron surface, in an aqueous environment. researchgate.netresearchgate.net
Simulations show that the benzotriazole head group adsorbs onto the metal surface, while the hydrophobic heptyl tail extends into the solution. researchgate.net This orientation is crucial for forming a protective film. The simulations can also calculate binding energies, which indicate the strength of the adsorption. The results often show that the adsorption is a spontaneous and stable process. researchgate.net
Theoretical Studies on Adsorption Mechanisms (e.g., Metal Surfaces)
Theoretical studies, combining quantum mechanics and molecular dynamics, are vital for elucidating the adsorption mechanism of corrosion inhibitors. For this compound, these studies show that its effectiveness as a corrosion inhibitor stems from its ability to form a stable, protective film on metal surfaces. mdpi.comtudelft.nl
The adsorption process can involve two main types of interactions:
Chemisorption: This involves the formation of coordinate bonds between the nitrogen atoms of the triazole ring and the vacant d-orbitals of the metal atoms on the surface. mdpi.com This is a strong interaction.
Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the metal surface. mdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or chemical activity. Computational modeling is an effective tool for establishing these relationships for corrosion inhibitors. researchgate.netresearchgate.net
For alkyl-substituted benzotriazoles, including the heptyl derivative, SAR studies have shown a clear trend. The corrosion inhibition efficiency generally increases with the length of the alkyl chain. researchgate.net This is attributed to the larger surface area covered by longer chains, leading to a more effective protective barrier. However, there is an optimal chain length. If the chain becomes too long, the molecule's solubility in aqueous media decreases, which can reduce its effectiveness. Studies on a series of alkyl derivatives indicated that the hexyl derivative produced maximum inhibiting effects, suggesting that the heptyl derivative would also be a highly effective, albeit slightly less soluble, inhibitor. researchgate.net Computational models can quantify this relationship by correlating calculated parameters (like E_HOMO, E_LUMO, and dipole moment) with experimentally measured inhibition efficiencies. researchgate.net
Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways and transition states for a given chemical entity is a fundamental aspect of computational and theoretical chemistry. These predictions provide invaluable insights into the kinetics and mechanisms of chemical reactions, guiding experimental efforts and enabling the design of novel synthetic routes. While specific computational studies on the reaction pathways and transition states of this compound are not extensively available in public literature, the well-established principles of computational chemistry can be applied to hypothesize its reactive behavior. Such theoretical investigations would typically employ quantum chemical calculations to map out the potential energy surface of a reaction, identifying the most probable routes from reactants to products.
Methodologies for these predictions often involve several key computational techniques. Initially, a systematic search for possible reaction pathways can be conducted. rsc.org This can be followed by locating the transition state structures, which are the highest energy points along the reaction coordinate. The calculation of the energy of these transition states allows for the determination of the activation energy, a critical factor in predicting the rate of a reaction. e3s-conferences.orgnih.gov Various computational methods, such as Density Functional Theory (DFT), are commonly used for these calculations, providing a balance between accuracy and computational cost. bohrium.comnih.govresearchgate.netresearchgate.net
For a molecule like this compound, several types of reactions could be computationally investigated. These might include, but are not limited to, thermal decomposition, photochemical reactions, or reactions with other chemical species. For instance, in the case of photochemical reactions of other substituted 1,2,3-benzotriazoles, studies have shown that the initial step can be the extrusion of a nitrogen molecule (N₂), leading to the formation of a diradical intermediate. arkat-usa.org Subsequent cyclization of this intermediate can then lead to the formation of various indole (B1671886) derivatives. arkat-usa.org A hypothetical reaction pathway for the photolysis of this compound could be similarly proposed and investigated using computational methods.
The general approach to predicting a reaction pathway and its transition state for this compound would involve the following steps:
Reactant and Product Definition: Defining the starting material (this compound) and the expected or hypothetical product(s) of a given reaction.
Potential Energy Surface Scan: Performing a relaxed potential energy surface scan along the bond(s) that are expected to break or form during the reaction. This helps in locating an approximate transition state structure.
Transition State Optimization: Using the approximate structure from the scan, a full optimization of the transition state geometry is performed. This is a critical step and often requires sophisticated algorithms. arxiv.org
Frequency Calculation: A frequency calculation is then carried out on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. nih.gov
By applying these computational tools, researchers can gain a detailed understanding of the reaction mechanisms at a molecular level. While specific data tables for this compound are not available, the following table illustrates the kind of data that would be generated from such a computational study for a hypothetical reaction.
Table 1: Hypothetical Calculated Energies for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +E_a |
| Intermediate | +E_i |
| Product | -ΔH_r |
| E_a represents the activation energy, E_i is the energy of a reaction intermediate, and ΔH_r is the enthalpy of the reaction. |
This type of data, once accurately calculated, would be instrumental in predicting the feasibility and outcome of a chemical reaction involving this compound.
Coordination Chemistry and Metal Complexation of Benzotriazole Derivatives
1-Heptyl-1H-1,2,3-benzotriazole as a Ligand in Metal Complexes
While specific research on the coordination chemistry of this compound is limited in publicly available literature, its behavior as a ligand can be inferred from studies on other N-alkylated benzotriazole (B28993) derivatives. The N-alkylation of benzotriazole generally results in two isomers, the 1-alkyl and 2-alkyl derivatives, with the 1-substituted isomer often being the major product. gsconlinepress.comijcrt.org The heptyl group, a long alkyl chain, is expected to enhance the lipophilicity of the ligand, which can influence the solubility of its metal complexes in organic solvents and their interaction with hydrophobic substrates in catalytic applications.
The nitrogen atoms of the triazole ring are the primary coordination sites for metal ions. In 1-substituted benzotriazoles, the N2 and N3 atoms are available for coordination. researchgate.netresearchgate.net The presence of the heptyl group at the N1 position can sterically hinder coordination at the N2 atom, potentially favoring coordination at the N3 position. This can lead to the formation of complexes with specific geometries and coordination numbers.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 131164-34-6 |
| Molecular Formula | C₁₃H₁₉N₃ |
| Molecular Weight | 217.31 g/mol |
Synthesis and Structural Characterization of Metal-Benzotriazole Complexes
The synthesis of metal complexes with N-alkylated benzotriazoles is typically achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.net The choice of solvent, metal salt, and reaction conditions can influence the stoichiometry and structure of the resulting complex. mdpi.com For instance, the reaction of 1-methylbenzotriazole (B83409) with zinc(II) salts under different conditions yielded complexes with varying coordination geometries, including tetrahedral and octahedral arrangements. researchgate.netmdpi.com
The benzotriazole moiety can coordinate to metal ions in several ways:
Monodentate Coordination: The ligand binds to a single metal center through one of the nitrogen atoms of the triazole ring, typically N3 in 1-substituted benzotriazoles. researchgate.netmdpi.com
Bidentate Bridging Coordination: The ligand bridges two metal centers, with N2 and N3 atoms coordinating to different metal ions.
Chelating Coordination: While less common for simple benzotriazoles, derivatives with additional donor groups can form chelates. nih.gov
The specific coordination mode adopted depends on factors such as the metal ion's coordination preferences, the steric bulk of the N-substituent, and the presence of other ligands in the coordination sphere.
The design of benzotriazole-based ligands for specific metal interactions involves tuning their electronic and steric properties. The introduction of an N-alkyl group like heptyl can:
Enhance Lipophilicity: This can improve the solubility of the resulting metal complexes in nonpolar solvents and facilitate their use in organic-phase catalysis.
Introduce Steric Hindrance: The bulky heptyl group can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with lower coordination numbers or specific stereochemistries. gre.ac.uk
Modify Electronic Properties: The alkyl group can have a modest electron-donating effect, which can influence the electron density on the triazole ring and affect the strength of the metal-ligand bond.
By strategically modifying the N-substituent, it is possible to design ligands that selectively bind to certain metal ions or stabilize specific oxidation states, which is crucial for developing efficient and selective catalysts.
Spectroscopic and Crystallographic Analysis of Coordination Compounds
The characterization of metal complexes of N-alkylated benzotriazoles relies heavily on spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-N bonds of the benzotriazole ring upon coordination can provide evidence of metal-ligand bond formation. mdpi.comgsconlinepress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Shifts in the resonances of the benzotriazole protons and carbons upon coordination can provide information about the binding site and the structure of the complex in solution. mdpi.commdpi.com
Table 2: Representative Spectroscopic Data for N-Acyl-Benzotriazole Rh(I) Complex mdpi.com
| Technique | Key Observations |
| ¹H NMR | Shift of benzotriazole proton peaks upon coordination. |
| IR | Shift in C=O and C-N vibrational frequencies. |
Note: This data is for a related N-acyl-benzotriazole complex and is illustrative of the types of changes expected for this compound complexes.
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications for metal complexes of this compound are not extensively documented, the broader class of metal-benzotriazole complexes has shown significant promise in various catalytic transformations. bohrium.commdpi.com
Coupling Reactions: Palladium complexes of benzotriazole derivatives have been employed as efficient catalysts for C-C, C-N, and C-S coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com Copper(II)-benzotriazole complexes have shown activity in the Glaser coupling reaction. acs.org
Hydrogenation Reactions: Rhodium and Ruthenium complexes with N-acyl-benzotriazole ligands have been investigated for the hydrogenation of various substrates. mdpi.com
Polymerization Reactions: Metal complexes with benzotriazole-based ligands have been used as catalysts for ring-opening polymerization reactions. bohrium.com
Oxidation Reactions: Some metal-benzotriazole complexes have been shown to catalyze the oxidation of alcohols. bohrium.commdpi.com
The presence of the heptyl group in this compound could be advantageous in catalytic systems where increased solubility in organic media or interaction with hydrophobic substrates is desired. The design of such lipophilic ligands is a common strategy to enhance the performance of homogeneous catalysts in organic synthesis.
Applications in Advanced Materials Science
Incorporation of 1-Heptyl-1H-1,2,3-benzotriazole in Conjugated Polymers
This compound and its isomers, such as 2-heptyl-2H-benzotriazole, are incorporated into the main chain or as side chains of conjugated polymers to tailor their optoelectronic and physical properties. The benzotriazole (B28993) moiety serves as an electron-accepting unit, which, when alternated with electron-donating units (like thiophene (B33073), fluorene (B118485), or carbazole), creates a D-A architecture. researchgate.net This structure effectively reduces the polymer's bandgap, enabling it to absorb light at longer wavelengths and facilitating charge separation and transport. acs.org
The heptyl group, a type of alkyl chain, is not just a passive component. Its primary role is to impart solubility to the otherwise rigid and often insoluble conjugated polymer backbone. expresspolymlett.comresearchgate.net Good solubility in common organic solvents is critical for cost-effective and large-area device fabrication using solution-processing techniques like spin-coating or inkjet printing. expresspolymlett.com Researchers have synthesized various D-A conjugated polymers incorporating alkylated benzotriazole units for potential use in organic electronics. mdpi.comresearchgate.net For instance, copolymers of fluorene derivatives and functionalized benzotriazole have been developed, demonstrating how modifying the benzotriazole unit can tune the resulting polymer's photophysical properties. nih.gov
Development of Functional Materials Utilizing Benzotriazole Derivatives
The versatile electronic properties of the benzotriazole core have led to its use in a range of functional organic materials.
Electrochromic materials can change their color upon the application of an electrical voltage. This property is utilized in smart windows, displays, and military camouflage. researchgate.netnih.gov Conjugated polymers containing benzotriazole derivatives are excellent candidates for electrochromic applications due to their ability to undergo reversible redox reactions, which are accompanied by distinct color changes. nih.govrsc.org
Polymers incorporating alkylated benzotriazole and thiophene units have been shown to switch between multiple colors—including red, green, and blue (RGB), as well as black and transmissive states—all within a single material. researchgate.net The introduction of long aliphatic side chains, such as heptyl or dodecyl groups, ensures the polymers are soluble and can be processed from solution to create uniform thin films. expresspolymlett.comnih.gov In one study, donor-acceptor polymers with benzotriazole acceptors switched from magenta or blue in their neutral state to a transparent light blue when oxidized. expresspolymlett.com The electrochemical and optical properties of these materials can be finely tuned by altering the donor unit or modifying the benzotriazole acceptor, for example, through fluorination. nih.gov
Table 1: Electrochromic Properties of Benzotriazole-Based Polymers
| Polymer | Donor Unit | Acceptor Unit | Neutral State Color | Oxidized State Color | Band Gap (eV) |
|---|---|---|---|---|---|
| P(TBT-TBTh) | Bithiophene | Benzotriazole & Benzothiadiazole | Dark Gray Blue | Light Green | 1.51 nih.gov |
| P(TBT-F-TBTh) | Bithiophene | Benzotriazole & Fluorinated Benzothiadiazole | Gray Blue | Celandine Green | 1.58 nih.gov |
| P1 | Thiophene | Benzotriazole | Magenta | Transmissive Light Blue | ~2.0 expresspolymlett.com |
In OLEDs, organic materials emit light when an electric current is passed through them. Benzotriazole-based materials are investigated for use as emitters or host materials in OLEDs. researchgate.netbohrium.com The D-A structure of polymers containing alkylated benzotriazole allows for the tuning of their emission color. nih.gov
For example, four D-π-A conjugated polymers (P1–P4), which included a 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole acceptor unit and various thiophene-based donor units, were synthesized for OLED applications. researchgate.netbohrium.com These polymers were used as the emitting layer in OLED devices. The resulting devices produced green and red light, with the color depending on the specific donor unit co-polymerized with the benzotriazole derivative. bohrium.com The research demonstrated that the photophysical and electrochemical properties could be systematically controlled, making these polymers promising for display and solid-state lighting technologies. researchgate.net Additionally, iridium complexes based on 2-phenyl-1,2,3-benzotriazole ligands have been synthesized as red-emitting phosphorescent materials for non-doped OLEDs. nycu.edu.tw
Table 2: Performance of OLEDs with Benzotriazole-Polymer Emitting Layers
| Polymer | Donor Unit | Emission Color | Maximum External Quantum Efficiency (EQE) |
|---|---|---|---|
| P1 | 3-octylthiophene | Green | 0.07% bohrium.com |
Supercapacitors store energy via electrostatic charge accumulation at the electrode-electrolyte interface. While high-surface-area carbons are common electrode materials, conjugated polymers are being explored for their ability to store charge through rapid Faradaic reactions (pseudocapacitance), potentially boosting energy density. acs.org
Benzotriazolium salts, which are derivatives of benzotriazole, have been synthesized for use in gel polymer electrolytes for energy storage devices. researchgate.net Research into donor-acceptor polymers for electrochemical supercapacitors has also been conducted, although direct applications of this compound as an electrode material are less common. The principle involves using the polymer's redox activity for charge storage. Theoretical and experimental studies on polymers with D-A structures show their potential for this application, but this remains an emerging area of research for benzotriazole-based materials. acs.org
Role of Alkyl Chain in Material Properties
The alkyl chain, such as the heptyl group in this compound, plays a multifaceted and critical role in determining the final properties of the material.
Solubility: As previously mentioned, the primary function of the alkyl chain is to enhance the solubility of conjugated polymers in organic solvents. expresspolymlett.comnih.gov This is essential for solution-based processing techniques.
Morphology and Crystallinity: The length and branching of the alkyl chain can significantly influence the solid-state packing and morphology of polymer films. osti.govacs.org For instance, in organic solar cells, tailoring the alkyl chain on benzotriazole-based small molecule acceptors was shown to balance solubility and crystallinity, leading to optimized phase separation and high device efficiency. acs.org The regiochemistry, or placement, of the alkyl chains on the polymer backbone can also dramatically alter the aggregation properties and domain sizes in thin films, which directly impacts device performance. osti.gov
Electronic Properties: While the primary electronic characteristics are dictated by the conjugated backbone, the alkyl chain can have a subtle but measurable influence. Some studies report that varying the alkyl chain length has a minimal effect on the fundamental electronic properties like HOMO/LUMO energy levels and the optical absorption of the polymers. expresspolymlett.com However, other work suggests that the chain's steric hindrance can affect the planarity of the polymer backbone, which in turn can slightly modify the electronic structure and charge transport properties. osti.gov
In a study comparing polymers with different alkyl chain lengths (decyl, dodecyl, tetradecyl) on a benzotriazole-thiophene backbone, the absorption maxima and electrochemical properties remained largely the same, confirming the chain's primary role is related to physical properties rather than electronic tuning in that specific system. expresspolymlett.com
Thin Film Formation and Surface Modification Research
The ability to form high-quality thin films is paramount for the application of this compound-containing materials in electronic devices. The enhanced solubility provided by the heptyl group allows for the use of various deposition techniques. Solution-based methods such as spin-coating, doctor-blading, and inkjet printing are commonly employed to create uniform, large-area films from solutions of polymers incorporating alkylated benzotriazoles. acs.orgexpresspolymlett.com
The morphology of these films is a subject of intense research, as it directly correlates with device performance. Factors such as the choice of solvent, solution concentration, and post-deposition annealing treatments are optimized to control the molecular packing and phase separation in the thin film. osti.govacs.org For example, in bulk heterojunction solar cells, the nanoscale morphology of the blend of donor and acceptor materials is critical for efficient charge separation and collection. osti.gov
Beyond its use in the bulk of materials, the parent compound, 1H-Benzotriazole, is well-known as a corrosion inhibitor, particularly for copper and its alloys. wikipedia.org It functions by forming a stable, passive chemisorbed layer on the metal surface, which protects it from corrosive agents. This self-assembly and surface modification property is a foundational aspect of benzotriazole chemistry, though research on the specific surface modification properties of long-chain derivatives like this compound is more specialized.
Environmental Studies and Degradation Pathways
Environmental Fate and Persistence of Alkylated Benzotriazoles
Alkylated benzotriazoles, including those with long-chain alkyl substituents, are generally characterized by their resistance to degradation, leading to their persistence in the environment. researchgate.netepa.gov Benzotriazoles are often only partially removed in wastewater treatment plants, resulting in their release into surface waters. atamanchemicals.comwikipedia.org The persistence of these compounds is a significant concern, as it can lead to long-term exposure in aquatic and terrestrial ecosystems. researchgate.net
Abiotic Degradation Mechanisms
Abiotic degradation processes, including photocatalysis and chemical oxidation, play a role in the transformation of benzotriazoles in the environment. However, the efficiency of these processes can be influenced by the specific substituents on the benzotriazole (B28993) molecule.
Photocatalytic degradation is a recognized pathway for the transformation of benzotriazoles. medcraveonline.commdpi.comresearchgate.netmdpi.com Studies on the parent compound, 1H-benzotriazole, have shown that it can be degraded through photocatalysis, often involving hydroxyl radicals. rsc.org The degradation of phenolic benzotriazoles can also be initiated through photocatalytic processes, with potential degradation of the alkyl side chains. chemycal.comresearchgate.net
Chemical oxidation, particularly with strong oxidants like ozone and hydroxyl radicals, is another important abiotic degradation pathway for benzotriazoles. acs.orgnih.govrsc.org The reaction of 1H-benzotriazole with ozone has been shown to proceed readily, leading to the formation of various transformation products. acs.org Advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading benzotriazoles. nih.gov
For 1-Heptyl-1H-1,2,3-benzotriazole, chemical oxidation would likely target both the aromatic rings and the alkyl chain. The electron-rich benzene (B151609) ring is susceptible to attack by electrophilic oxidants, while the C-H bonds of the heptyl group can be oxidized by radical species. The specific intermediates and final products would depend on the oxidant used and the reaction conditions.
A proposed simplified degradation mechanism for phenolic benzotriazoles suggests that degradation can initiate at the benzotriazole moiety, the alkyl side chain, or lead to the cleavage of the phenolic ring. chemycal.comresearchgate.net This suggests that for this compound, oxidation of the heptyl chain is a plausible degradation pathway.
Biotransformation and Biodegradation in Environmental Systems
The biodegradation of benzotriazoles is generally a slow process, contributing to their environmental persistence. k-state.eduresearchgate.net Studies have shown that while some microorganisms are capable of transforming benzotriazoles, complete mineralization is often limited. nih.govresearchgate.net
For 1H-benzotriazole, aerobic biodegradation half-lives in activated sludge have been reported to be around 1.0 day, while under anaerobic conditions, the half-life can be much longer. researchgate.netnih.gov The presence and length of an alkyl chain can influence the biodegradability of benzotriazoles. In some cases, the alkyl chain itself can be a site for microbial attack. nih.gov For instance, in 1-alkylated benzotriazoles, the elongation of the aliphatic chain has been noted to affect their biological activity, which may also correlate with their susceptibility to biodegradation. nih.gov
Specific data on the biotransformation of this compound is scarce. However, based on studies of other alkylated compounds, it is plausible that biodegradation could proceed via oxidation of the heptyl chain, potentially leading to the formation of hydroxylated or carboxylated intermediates. Fungi, particularly white-rot fungi, have shown potential in degrading a range of persistent organic pollutants and could play a role in the biotransformation of alkylated benzotriazoles. k-state.edutdx.cat
Intermediates and Products of Environmental Transformation
The environmental transformation of benzotriazoles can lead to a variety of intermediate and final products. The nature of these products depends on the specific degradation pathway.
For the parent compound, 1H-benzotriazole, major biotransformation products include 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govresearchgate.net Chemical oxidation with ozone can lead to the formation of 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org Further oxidation can result in ring-opened products such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov
For alkylated benzotriazoles, transformation products can arise from reactions on both the benzotriazole core and the alkyl side chain. Simulated degradation pathways for phenolic benzotriazoles suggest the formation of various breakdown products resulting from the degradation of the benzotriazole moiety and the alkyl side chains. chemycal.comresearchgate.net
Given the lack of specific studies on this compound, its transformation products can be inferred from related compounds. It is anticipated that its degradation would yield a mixture of products, including:
Hydroxylated derivatives: Oxidation of the heptyl chain could lead to the formation of various hydroxylated isomers.
Carboxylated derivatives: Further oxidation of the hydroxylated intermediates could result in the formation of carboxylic acids.
Ring-opened products: Cleavage of the benzotriazole ring system could occur under more aggressive degradation conditions.
The following table summarizes the expected classes of transformation products for this compound based on the degradation pathways of other benzotriazoles.
| Degradation Pathway | Expected Intermediate/Product Classes | Reference Compounds |
| Biotransformation | Hydroxylated alkylbenzotriazoles, Carboxylated alkylbenzotriazoles | 1H-benzotriazole, Methyl-1H-benzotriazole nih.govresearchgate.net |
| Photocatalytic Degradation | Hydroxylated derivatives, Ring-opened products | 1H-benzotriazole, Phenolic benzotriazoles rsc.orgresearchgate.net |
| Chemical Oxidation | Hydroxylated derivatives, Diones, Dicarboxylic acids | 1H-benzotriazole, 4-methyl-1H-benzotriazole acs.orgnih.gov |
Mechanistic Biological Interactions Non Clinical
Molecular Mechanisms of Biological Activity
The molecular interactions of 1-Heptyl-1H-1,2,3-benzotriazole are multifaceted, with research pointing towards enzyme inhibition and receptor binding as potential mechanisms of action.
While direct studies on this compound are limited, the broader class of benzotriazole (B28993) and 1,2,3-triazole derivatives has been investigated for inhibitory effects against various enzymes, including cholinesterases and α-glucosidase.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. researchgate.nettandfonline.com Studies on various N-substituted 1,2,3-triazole hybrids have demonstrated their potential as cholinesterase inhibitors. researchgate.net For instance, heterodimers connecting a 1-deoxynojirimycin (B1663644) moiety to a benzotriazole scaffold have shown preferential inhibition of BuChE over AChE. tandfonline.com The structure-activity relationship (SAR) studies of phenothiazine (B1677639) derivatives with N-alkyl amides suggest that the size and nature of the alkyl group can significantly influence the potency and selectivity of BuChE inhibition. nih.gov Specifically, N-benzylated compounds have, in some studies, shown higher activity than N-alkylated compounds against AChE. rsc.org While these findings provide a basis for the potential activity of this compound, specific inhibitory data for this compound is not yet available.
Alpha-Glucosidase Inhibition: Alpha-glucosidase inhibitors are used to manage postprandial hyperglycemia in diabetic patients. researchgate.netmdpi.com Research has shown that benzotriazole derivatives can act as dual inhibitors of α-amylase and α-glucosidase. researchgate.net In one study, a series of benzotriazole derivatives displayed moderate to good inhibitory activity against both enzymes, with IC50 values in the low micromolar range. researchgate.net Molecular docking studies from this research indicated that substitutions on the aryl ring play a crucial role in the binding interactions with the enzymes. researchgate.net Another study on benzotriazole-based bis-Schiff base derivatives also reported outstanding inhibition profiles against the α-glucosidase enzyme. nih.govresearchgate.net The structure-activity relationship analysis highlighted that the nature, position, and number of substituents significantly affect the inhibitory potential. nih.gov The lipophilic nature of the heptyl group in this compound could potentially influence its interaction with the active site of α-glucosidase, though direct experimental evidence is required to confirm this.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzotriazole-1-deoxynojirimycin heterodimers | Butyrylcholinesterase (BuChE) | Preferential inhibition of BuChE over AChE in the micromolar range (IC50 = 7–50 µM). The linker length between the two moieties affects potency. | tandfonline.com |
| Benzotriazole derivatives | α-Glucosidase and α-Amylase | Moderate to good dual inhibitory activity (IC50 values: 2.00 - 5.6 µM for α-glucosidase; 2.04 - 5.72 µM for α-amylase). Chloro substitutions on the aryl ring were found to be important for activity. | researchgate.net |
| Benzotriazole-based bis-Schiff base derivatives | α-Glucosidase | Excellent inhibitory profiles with IC50 values ranging from 1.10 ± 0.05 µM to 28.30 ± 0.60 µM. The number and nature of electron-withdrawing groups influenced potency. | nih.gov |
Investigations into the receptor binding profile of this compound are still in the early stages. However, studies on related compounds provide some insights. A notable finding is the identification of 1-alkyl-benzotriazole-5-carboxylic acids as highly selective agonists of the human orphan G-protein-coupled receptor GPR109b. acs.org This receptor is expressed in adipocytes and is a target for the HDL-raising drug niacin. researchgate.net The study highlighted that these compounds showed no activity at the highly homologous GPR109a receptor, indicating a high degree of selectivity. acs.org The presence of an alkyl group at the N1 position was a key feature of these agonists, suggesting that the heptyl group in this compound could facilitate binding to certain receptors. Further research is needed to explore the broader receptor binding profile of this specific compound.
Investigations into Antimicrobial and Antifungal Mechanisms
Benzotriazole derivatives are known for their broad-spectrum antimicrobial and antifungal activities. nih.govukaazpublications.comgsconlinepress.com The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to cell lysis and death. gsconlinepress.com
The N-alkylation of the benzotriazole ring is a common strategy to enhance antimicrobial potency. ukaazpublications.comijrrjournal.com The introduction of a lipophilic alkyl chain, such as a heptyl group, is thought to facilitate the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi. A study on N-alkylated benzotriazole derivatives highlighted that the presence of bulky hydrophobic groups contributed to their antibacterial behavior. ijrrjournal.com
Specifically, benzotriazole-based β-amino alcohols have shown activity against Staphylococcus aureus and Bacillus subtilis. nih.gov In the context of antifungal activity, substituted 1,2,3-benzotriazole derivatives have demonstrated efficacy against Candida albicans and Aspergillus niger. gsconlinepress.com The lipophilic character imparted by the heptyl group in this compound likely plays a significant role in its potential antimicrobial and antifungal effects by enhancing its interaction with and disruption of microbial cell membranes.
Quorum Sensing Inhibition Research
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. nih.govnih.gov Research has identified 1,2,3-triazole-containing compounds as promising quorum sensing inhibitors (QSIs). nih.govresearchgate.netrsc.org
A significant finding in this area is the discovery of 4-(1-heptyl-1H-1,2,3-triazol-4-yl)-N-(2-phenyl-1H-indol-3-yl)butanamide, a compound that exhibits promising QS inhibitory activity against Pseudomonas aeruginosa. rsc.org This molecule contains the 1-heptyl-1H-1,2,3-triazole moiety, strongly suggesting that this structural element is key to its activity. The mechanism of QS inhibition by such compounds often involves interference with the binding of signaling molecules (autoinducers) to their cognate receptors, thereby disrupting the signaling cascade that controls the expression of virulence factors. rsc.org For instance, many QS inhibitors for P. aeruginosa are designed to target the LasR receptor or the pqs system, which relies on 2-alkyl-4-quinolone signaling molecules, including the 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). nih.govsemanticscholar.org The structural similarity of the heptyl group in this compound to the alkyl chain of PQS suggests a potential for interaction with the pqs system.
| Compound/Derivative | Target Organism | Key Findings on Quorum Sensing Inhibition | Reference |
|---|---|---|---|
| 4-(1-heptyl-1H-1,2,3-triazol-4-yl)-N-(2-phenyl-1H-indol-3-yl)butanamide | Pseudomonas aeruginosa | Showed promising QSI activity with 58.89% inhibition at 250 μM. | rsc.org |
| 1,2,3-Triazole based 2-aminobenzimidazoles | Pseudomonas aeruginosa | Some derivatives exhibited significant QSI activity, with up to 68.23% inhibition at 250 μM. | researchgate.net |
| Triazole–mercaptobenzothiazole hybrids | Pseudomonas aeruginosa | Potent QSI activity, with some compounds being 2–5 times stronger than the reference compound. Also inhibited biofilm formation. | rsc.org |
Cellular Pathway Modulation Studies (non-clinical)
The ability of benzotriazole derivatives to modulate cellular pathways is an emerging area of research. While specific studies on this compound are not yet prevalent, research on related compounds indicates potential activities.
One study investigated the effects of benzotriazoles on the freshwater crustacean Daphnia magna and found that these compounds can interfere with the molting process. The study suggested that this effect could be linked to the endocrine-disrupting potential of benzotriazoles, possibly through the modulation of ecdysteroid signaling pathways and chitinase (B1577495) activity.
In the context of cancer research, a benzotriazole derivative, 3-(1H-benzo[d] researchgate.netnih.govnih.govtriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-benzoate (BmOB), was found to have an antiproliferative effect on various tumor cell lines, including hepatocellular carcinoma cells. ijrrjournal.comuniss.it Furthermore, N-alkylated benzotriazoles have been tested for their effects on human tumor cell lines, with some showing micromolar activity against leukemic, ovarian, and renal tumor cells. ijrrjournal.com N-alkylation of 1H-benzotriazole has also been shown to enhance inhibitory activity and selectivity towards the helicase activity of the Hepatitis C virus. researchgate.net These findings suggest that the benzotriazole scaffold can be a platform for developing molecules that modulate key cellular pathways involved in proliferation and development. The specific impact of the 1-heptyl substitution on these activities remains an area for future investigation.
Advanced Analytical Methodologies for Characterization
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating 1-Heptyl-1H-1,2,3-benzotriazole from reaction mixtures, impurities, or complex environmental matrices, and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of benzotriazole (B28993) derivatives. shimadzu.com For this compound, a reversed-phase HPLC method would be most suitable. This typically involves a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. acs.orgmassbank.eu
Coupling HPLC with a mass spectrometer (LC-MS), particularly a tandem mass spectrometer (LC-MS/MS), provides exceptional selectivity and sensitivity for detection and quantification. nih.govacs.org The mass spectrometer can be set to monitor for the specific m/z of the protonated molecule [M+H]⁺ (m/z 218) and its characteristic fragment ions, allowing for reliable identification even in complex samples. massbank.eu This technique is widely used for analyzing benzotriazoles in various matrices. acs.orgnih.govacs.org
Gas Chromatography (GC) is another viable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). wright.edu Due to its alkyl chain, this compound is more volatile than the parent 1H-benzotriazole, making it amenable to GC analysis.
However, for some less volatile or more polar benzotriazoles, derivatization may be necessary to improve thermal stability and chromatographic performance. researchgate.net A common derivatization reaction is acetylation. researchgate.net For this compound, direct injection may be feasible using a suitable capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane). GC-MS analysis provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the compound. wright.edu
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-benzotriazole |
| Acetonitrile |
| Formic acid |
| Methanol |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Detailed Research Findings: A Case Study
As an illustrative example, the solid-state structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol has been extensively characterized using single-crystal X-ray diffraction. mdpi.com This analysis provides a clear picture of its molecular geometry and intermolecular interactions in the crystalline state.
The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comdntb.gov.ua A significant finding from the X-ray analysis was the absence of an intramolecular hydrogen bond between the hydroxyl group of the naphthol moiety and a nitrogen atom of the benzotriazole ring. mdpi.com Instead, the molecules are linked by intermolecular N···H-O hydrogen bonds, forming a networked structure in the solid state. mdpi.com This preference for intermolecular over intramolecular hydrogen bonding is a critical structural detail that influences the compound's physical properties and crystal packing. mdpi.com
The detailed crystallographic data obtained for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol are summarized in the table below. mdpi.com
Interactive Table: Crystallographic Data for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol
| Parameter | Value |
| Chemical Formula | C₁₇H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7934(9) |
| b (Å) | 14.3002(14) |
| c (Å) | 8.4444(8) |
| β (°) | 106.243(5) |
| Volume (ų) | 1367.3(2) |
| Z (molecules/unit cell) | 4 |
This data provides a precise model of the molecule's structure in the solid phase, showcasing the power of XRD to elucidate complex structural features of benzotriazole derivatives.
Future Research Directions and Emerging Applications
Development of Novel Benzotriazole-Based Scaffolds for Diverse Applications
The benzotriazole (B28993) core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can be readily modified to interact with a variety of biological targets. gsconlinepress.comresearchgate.net Future research will undoubtedly focus on creating novel molecular frameworks derived from 1-Heptyl-1H-1,2,3-benzotriazole. The introduction of the heptyl group, a seven-carbon alkyl chain, imparts a significant degree of lipophilicity to the molecule. This characteristic can be strategically exploited in the design of new therapeutic agents.
For instance, in the development of new anticancer drugs, the heptyl chain could enhance the molecule's ability to penetrate cell membranes, potentially increasing its efficacy. gsconlinepress.com Researchers are actively designing and synthesizing novel benzotriazole derivatives with the aim of improving their therapeutic potential and reducing toxicity. gsconlinepress.com The exploration of structure-activity relationships (SAR) is crucial in this endeavor, and the unique properties of the heptyl group on the this compound scaffold offer a rich area for such investigations. gsconlinepress.com
Furthermore, the benzotriazole scaffold is being explored for applications beyond medicine. In materials science, for example, benzotriazole derivatives are used as UV stabilizers in polymers. gsconlinepress.com The heptyl group in this compound could enhance its compatibility with various polymer matrices, leading to the development of more durable and long-lasting materials. gsconlinepress.com
Exploration of New Catalytic Systems Involving this compound
While specific catalytic applications of this compound are not yet widely reported, the broader class of benzotriazole derivatives is gaining attention in the field of catalysis. bohrium.com The nitrogen-rich triazole ring can coordinate with metal ions, making benzotriazole-based ligands suitable for the development of novel catalysts. bohrium.com Future research is expected to explore the catalytic potential of these compounds in various organic transformations. bohrium.com
The presence of the heptyl group in this compound could influence the solubility and stability of potential catalysts in organic solvents, a critical factor in many catalytic processes. Researchers may investigate the use of this compound as a ligand in transition metal catalysis, potentially leading to the discovery of new and efficient catalytic systems for a range of chemical reactions.
Advanced Theoretical Modeling for Predictive Research
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, advanced theoretical modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets or materials. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be employed to predict the behavior of the molecule, thereby guiding experimental work and accelerating the discovery process.
For example, theoretical models could be used to:
Predict the binding affinity of this compound derivatives to specific enzymes or receptors, aiding in the rational design of new drugs.
Simulate the interaction of the molecule with metal surfaces to better understand its corrosion inhibition properties. wikipedia.org
Model its behavior in different solvent environments to optimize reaction conditions for its synthesis or application.
By providing a molecular-level understanding of its properties, advanced theoretical modeling will be a key driver in unlocking the full potential of this compound.
Interdisciplinary Research Integrating Materials, Biological, and Environmental Science
The future of research on this compound lies in an interdisciplinary approach that bridges materials science, biology, and environmental science. The versatile nature of the benzotriazole scaffold makes it an ideal candidate for such integrated studies. gsconlinepress.com
In the realm of materials science , as mentioned, the focus will be on leveraging the properties of the heptyl group to create advanced polymers and coatings. gsconlinepress.com In biological science , the lipophilic nature of this compound could be harnessed to develop novel drug delivery systems or more effective antimicrobial and antiviral agents. gsconlinepress.comnih.gov
From an environmental science perspective, the widespread use of benzotriazoles has led to their detection in aquatic environments. wikipedia.org Future research will need to address the environmental fate and potential toxicity of this compound. This includes studying its biodegradability and developing methods for its removal from wastewater, such as adsorption onto biochar. nih.govuni-lj.si Understanding its environmental impact is crucial for ensuring its sustainable application.
Sustainable Synthesis and Degradation Strategies
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. Future research on this compound will prioritize the development of sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and energy sources. rsc.orgnih.govacs.orgacs.orgnih.gov
Recent advancements in the synthesis of benzotriazoles include microwave-assisted solid-phase diazotization and the use of polymethylhydrosiloxane (B1170920) (a byproduct of the silicone industry) as a reagent. rsc.orgacs.orgnih.gov These methods offer advantages such as higher yields, shorter reaction times, and the avoidance of hazardous reagents. rsc.orgacs.org
Equally important is the development of effective degradation strategies. As with other benzotriazole derivatives, the environmental persistence of this compound is a concern. wikipedia.org Research into its biodegradation pathways and the development of advanced oxidation processes for its removal from the environment will be critical for its long-term, sustainable use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
